Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate, or TBMOEA, is a chemical compound that has been studied for its potential applications in scientific research. TBMOEA is a cyclic organic compound with a molecular formula of C10H17NO3. This compound has been studied for its potential use as a reagent in organic synthesis, as well as its potential applications in the field of biochemistry and physiology.
Scientific Research Applications
- Synthesis of Small-Ring Spirocycles
- Application Summary : This compound can be used as a building block in the synthesis of thia and oxa-azaspiro [3.4]octanes . These are types of spirocyclic compounds, which are often used in drug discovery due to their unique three-dimensional structures.
- Methods of Application : The Carreira lab reported that this product can readily undergo [3+2] cycloadditions with dipolariphiles . This is a type of organic reaction where a three-atom component combines with a two-atom component to form a five-membered ring.
- Results or Outcomes : The outcome of this process is the generation of a series of small-ring spirocycles . These compounds have potential applications in medicinal chemistry.
- Application Summary : This compound can be used to synthesize "tert-butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate" . Benzylamino derivatives are often used in the synthesis of pharmaceuticals and other bioactive compounds.
- Methods of Application : The specific methods of application would depend on the desired final product and the specific reaction conditions. Typically, this would involve a reaction with a benzylamine under suitable conditions .
- Results or Outcomes : The outcome of this process is the generation of a benzylamino derivative, which could have potential applications in medicinal chemistry .
- Application Summary : This compound can be used to synthesize "tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate" . Ethoxy derivatives are often used in the synthesis of pharmaceuticals and other bioactive compounds.
- Methods of Application : The specific methods of application would depend on the desired final product and the specific reaction conditions. Typically, this would involve a reaction with an ethoxy group under suitable conditions .
- Results or Outcomes : The outcome of this process is the generation of an ethoxy derivative, which could have potential applications in medicinal chemistry .
Synthesis of Benzylamino Derivatives
Synthesis of Ethoxy Derivatives
- Application Summary : This compound can be used to synthesize "tert-butyl 3-(benzylamino)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate" . Benzylamino derivatives are often used in the synthesis of pharmaceuticals and other bioactive compounds.
- Methods of Application : The specific methods of application would depend on the desired final product and the specific reaction conditions. Typically, this would involve a reaction with a benzylamine under suitable conditions .
- Results or Outcomes : The outcome of this process is the generation of a benzylamino derivative, which could have potential applications in medicinal chemistry .
- Application Summary : This compound can be used to synthesize "tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate" . Ethoxy derivatives are often used in the synthesis of pharmaceuticals and other bioactive compounds.
- Methods of Application : The specific methods of application would depend on the desired final product and the specific reaction conditions. Typically, this would involve a reaction with an ethoxy group under suitable conditions .
- Results or Outcomes : The outcome of this process is the generation of an ethoxy derivative, which could have potential applications in medicinal chemistry .
- Application Summary : This compound can be used to synthesize "tert-butyl 3-amino-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate" . Amino derivatives are often used in the synthesis of pharmaceuticals and other bioactive compounds.
- Methods of Application : The specific methods of application would depend on the desired final product and the specific reaction conditions. Typically, this would involve a reaction with an amino group under suitable conditions .
- Results or Outcomes : The outcome of this process is the generation of an amino derivative, which could have potential applications in medicinal chemistry .
Synthesis of Benzylamino Derivatives
Synthesis of Ethoxy Derivatives
Synthesis of Amino Derivatives
properties
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-8(7-12)5-9(13)15-4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTPWZDWKAOOPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692985 | |
Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | |
CAS RN |
497160-14-2 | |
Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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